molecular formula C₂₀₄H₃₃₇N₆₃O₆₄ B612503 Urocortin (human) CAS No. 176591-49-4

Urocortin (human)

Cat. No.: B612503
CAS No.: 176591-49-4
M. Wt: 4696.24
InChI Key:
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Description

Urocortin (UCN) is a protein in humans encoded by the UCN gene . It belongs to the corticotropin-releasing factor (CRF) family of proteins, which includes CRF, urotensin I, sauvagine, urocortin II, and urocortin III . Urocortin is involved in the mammalian stress response and regulates aspects of appetite and stress response .


Synthesis Analysis

Urocortin is a peptide composed of 40 amino acids . It is synthesized in human anterior pituitary cells and may play an important role in biological features of the normal pituitary gland, possibly as an autocrine or a paracrine regulator .


Molecular Structure Analysis

The structure of Urocortin is alpha-helical, with a small kink or a turn around residues 25-27, resulting in a helix-loop-helix motif . The C-terminal helices are of amphipathic nature, whereas the N-terminal helices vary in their amphipathicity .


Chemical Reactions Analysis

Urocortin binds to CRF2 to produce several cardioprotective effects, which include the induction of MEK 1/2 which phosphorylates and activates p42/44 MAPK .


Physical and Chemical Properties Analysis

Urocortin is a solid substance with a molecular weight of 4696.24 g/mol . Its formula is C204H337N63O64 .

Scientific Research Applications

  • Cardiology

    Urocortin shows promise in treating heart conditions. It exhibits cardioprotective effects during ischemia and reperfusion injury and may influence hemodynamics and endocrine responses in heart failure models. Elevated urocortin levels have been observed in patients with systolic heart failure, indicating a potential role in diagnosis and treatment (Boonprasert, Lailerd, & Chattipakorn, 2008).

  • Stress and Anxiety

    Urocortin-deficient mice exhibited heightened anxiety-like behaviors and hearing impairments, suggesting its role in stress response and auditory processing (Vetter et al., 2002).

  • Reproductive Biology

    Urocortin influences various aspects of pregnancy and parturition, such as modulating myometrial contractility and influencing placental adrenocorticotropin and prostaglandin release (Petraglia et al., 1999). It's also found in human reproductive tissues like the endometrium and ovaries, impacting uterine and ovarian functions (Florio et al., 2002).

  • Gastrointestinal and Inflammatory Disorders

    Urocortin may play a role in managing conditions like irritable bowel syndrome, active gastritis, and rheumatoid arthritis. It's expressed in the human colonic mucosa, suggesting a role in the mucosal immune system (Muramatsu et al., 2000).

  • Central Nervous System

    Urocortin is expressed in the human brain, including the hypothalamus, suggesting its involvement in neuroendocrine functions and stress responses (Iino et al., 1999).

  • Potential in Treating Depression and Obesity

    Due to its physiological effects, urocortin could be relevant in addressing major depression and obesity, although more research is needed in these areas (Fekete & Zorrilla, 2007).

Mechanism of Action

Target of Action

Urocortin (UCN) is a peptide composed of 40 amino acids, and it belongs to the corticotrophin-releasing factor (CRF) family of proteins . It is known to interact with the CRF type 1 and CRF type 2 receptors . Urocortin is considered the primary ligand for the CRF type 2 receptor, as it has higher binding affinity for the CRF type 2 receptor than CRF .

Mode of Action

Urocortin binds to the CRF type 2 receptor, activating several signaling pathways that have both cytoplasmic and mitochondrial targets . These pathways culminate in the alteration of cellular metabolism and the modulation of apoptosis . In addition, Urocortin is thought to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in response to immune challenge .

Biochemical Pathways

Urocortin activates several G-protein coupled signaling and protein-kinase pathways . These pathways lead to different transcriptional and translational effects, all of which preferentially converge on the mitochondria, where the modulation of apoptosis is considered their principal action . For instance, Urocortin induces MEK 1/2 which phosphorylates and activates p42/44 MAPK. This pathway increases the expression of cardiotropin-1 (CT-1) and molecular chaperone Hsp90, both cardioprotective agents .

Pharmacokinetics

It has been reported that urocortin serum levels were quantified in patients with mild to moderate systolic dysfunction, suggesting an increased secretion of urocortin in early heart failure .

Result of Action

Urocortin has several effects within the cardiovascular system . It has been demonstrated in experimental models, and consequently suggested in human diseases, that Urocortin-mediated inhibition of apoptosis can be exploited for the improvement of both therapeutic and preventative strategies against cardiovascular diseases . Specifically, some unavoidable iatrogenic ischemia/reperfusion (I/R) injuries, e.g., during cardiac surgery or percutaneous coronary angioplasty, may greatly benefit from the anti-apoptotic effect of Urocortins .

Action Environment

Urocortin is expressed widely in the central and peripheral nervous systems, with a pattern similar to that of CRF . It is also expressed in peripheral tissues such as the heart . The action environment of Urocortin is therefore quite broad, and environmental factors that influence its action, efficacy, and stability could include the specific tissue environment, the presence of stressors, and the overall physiological state of the organism.

Properties

IUPAC Name

4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIOOWPFSOAZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C204H337N63O64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4696 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of urocortin in the brain, and does this differ between species?

A1: Urocortin exhibits high affinity for corticotropin-releasing factor binding proteins (CRF-BPs) in the brain. Research suggests that urocortin is the principal ligand for CRF-BP in the ovine brain. [] While the affinity might differ slightly, urocortin also displays significant binding to human CRF-BP. [] More research is needed to fully elucidate potential species-specific differences in urocortin's interaction with CRF-BP.

Q2: How does the binding affinity of urocortin compare to other CRF-related peptides for CRF receptors?

A2: Studies using Xenopus laevis have revealed interesting insights into the binding characteristics of urocortin. Xenopus CRF receptor type 1 (xCRF-R1) displays a high affinity for urocortin, similar to human/rat CRF and Xenopus CRF. [] Surprisingly, xCRF-R1 exhibits significantly lower affinity for ovine CRF and sauvagine. [] This selectivity pattern contrasts with human CRF-R1, highlighting potential species-specific differences in ligand recognition.

Q3: Besides its role in the brain, what other physiological processes is urocortin implicated in?

A3: Research suggests that urocortin, alongside other fish-derived peptides like melanin-concentrating hormone (MCH) and urotensin-II, plays a significant role in human endocrinology and physiological functions. [] Urocortin, particularly through its action on CRF type 2 receptors, exhibits vasodilatory and positive inotropic effects. [] Additionally, urocortin demonstrates an appetite-inhibiting effect centrally. [] These findings point towards the potential therapeutic applications of urocortin in addressing cardiovascular diseases and obesity.

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